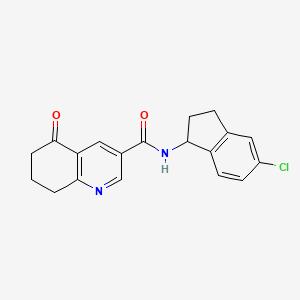![molecular formula C21H25N3OS B7432757 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea](/img/structure/B7432757.png)
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is also known as BPU and is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
BPU inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of its substrates. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by BPU leads to the activation of the apoptotic pathway and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
BPU has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. BPU has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPU in lab experiments is its specificity for CK2, which allows for the selective inhibition of the enzyme without affecting other kinases. However, one of the limitations of using BPU is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For the research on BPU include the development of more potent and selective inhibitors of CK2, the investigation of the potential use of BPU in combination with other anti-cancer agents, and the exploration of its potential use in other diseases such as inflammatory bowel disease and Alzheimer's disease.
In conclusion, BPU is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. Its ability to inhibit CK2 makes it a promising candidate for cancer therapy and anti-inflammatory agents. Further research is needed to fully understand its mechanism of action and its potential use in other diseases.
Synthesemethoden
The synthesis of BPU involves the reaction of 2-(2-Aminoethyl)-1-benzothiophene with 5-bromo-3-(2-oxopiperidin-1-yl)pentan-2-one in the presence of a base such as potassium carbonate. The resulting intermediate product is then treated with N,N-dimethylformamide dimethyl acetal and urea to obtain BPU.
Wissenschaftliche Forschungsanwendungen
BPU has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit CK2, which is overexpressed in various types of cancer. Studies have shown that BPU can induce apoptosis in cancer cells and inhibit tumor growth in animal models. BPU has also been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-15(7-5-8-17-9-6-12-22-14-17)23-21(25)24-16(2)20-13-18-10-3-4-11-19(18)26-20/h3-4,6,9-16H,5,7-8H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHTUXDAYSQMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)NC(=O)NC(C)C2=CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(azepan-1-yl)-N-[4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432677.png)
![1-(2-Bromo-4,6-difluoroanilino)-3-[[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B7432679.png)

![(1S)-2-[[(1R)-1-(2-fluorophenyl)propyl]amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7432699.png)
![N-[(1S,3R)-3-[[3-(dimethylamino)propanoylamino]methyl]cyclopentyl]-7-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7432701.png)
![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)
![2-Methyl-4-[7-[methyl(piperidin-4-ylmethyl)amino]-4-oxopyrano[2,3-b]pyridin-6-yl]pyrazole-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B7432723.png)
![N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432725.png)
![N-[[4-(3,4-difluorophenoxy)-2-(trifluoromethyl)phenyl]methyl]-N'-[1-(1,2,4-triazol-1-yl)propan-2-yl]oxamide](/img/structure/B7432728.png)
![1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol](/img/structure/B7432730.png)
![Methyl 2-[2-(4-bromo-2-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432738.png)
![N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432752.png)
![2-[2-(2,4-Difluorophenyl)piperidin-1-yl]-5,6-difluoro-1,3-benzothiazole](/img/structure/B7432779.png)
